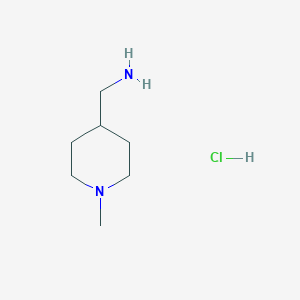

(1-Methylpiperidin-4-yl)methanamine hydrochloride

CAS No.: 1185296-75-6

Cat. No.: VC16227977

Molecular Formula: C7H17ClN2

Molecular Weight: 164.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185296-75-6 |

|---|---|

| Molecular Formula | C7H17ClN2 |

| Molecular Weight | 164.67 g/mol |

| IUPAC Name | (1-methylpiperidin-4-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H |

| Standard InChI Key | XEFFFJHYAWLMRI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The hydrochloride salt of (1-methylpiperidin-4-yl)methanamine derives from the free base (C₇H₁₆N₂) through the addition of hydrochloric acid. While the free base has the CAS registry number 7149-42-0 , the dihydrochloride form is registered under 1187582-53-1 . Systematic names for the compound include:

-

IUPAC Name: 1-(1-Methylpiperidin-4-yl)methanamine hydrochloride

-

Alternative Designations: 4-(Aminomethyl)-1-methylpiperidine hydrochloride, (1-Methyl-4-piperidinyl)methanamine hydrochloride

The molecular formula for the dihydrochloride form is C₇H₁₈Cl₂N₂, with an average molecular mass of 201.135 g/mol .

Structural Features

The compound’s piperidine ring adopts a chair conformation, with the methyl group at the 1-position and the aminomethyl group at the 4-position occupying equatorial positions to minimize steric strain. Protonation of the primary amine group (-CH₂NH₂) by HCl results in a positively charged ammonium ion (-CH₂NH₃⁺), balanced by chloride counterions .

Key Structural Data:

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ |

| Molecular Weight (g/mol) | 128.22 | 201.135 |

| Charge | Neutral | +2 (balanced by 2Cl⁻) |

| Stereochemistry | Achiral | Achiral |

Synthesis and Manufacturing

Synthesis of the Free Base

The free base, (1-methylpiperidin-4-yl)methanamine, is synthesized via the reduction of 1-methylisonipecotamide using lithium aluminum hydride (LiAlH₄) .

-

Reaction Setup: 1-Methylisonipecotamide (6.75 g, 47.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 350 mL).

-

Reduction: The solution is added to a slurry of LiAlH₄ (1.8 g, 47.5 mmol) in THF (100 mL) at 0°C under nitrogen.

-

Heating: The mixture is stirred at 0°C for 30 minutes, then refluxed at 66°C for 25 hours.

-

Workup: Water (1.88 mL) and NaOH (1.42 mL of 20% aqueous solution) are added to quench excess LiAlH₄.

-

Purification: The crude product is chromatographed on silica gel using a methanol-dichloromethane-ammonium hydroxide eluent, yielding the free base (11% yield).

Salt Formation

Conversion to the hydrochloride salt involves treating the free base with hydrochloric acid. For the dihydrochloride form, stoichiometric excess of HCl is used:

-

Protonation: The free base is dissolved in anhydrous ether or dichloromethane.

-

Acid Addition: Gaseous HCl is bubbled through the solution until precipitation completes.

-

Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum .

Physicochemical Properties

Physical State and Stability

-

Free Base: Pale yellow liquid at room temperature; density = 0.901 ± 0.06 g/cm³; boiling point = 80°C .

-

Dihydrochloride: White to off-white crystalline solid; hygroscopic; stored in airtight containers under inert gas .

Stability Considerations:

-

The free base is air-sensitive, requiring storage under nitrogen or argon .

-

The hydrochloride salt exhibits improved stability, with recommended storage at <15°C in dark, dry conditions .

Spectroscopic Data

While explicit spectral data are unavailable in the provided sources, characteristic peaks can be inferred:

-

IR Spectroscopy: N-H stretches (~3300 cm⁻¹), C-N vibrations (~1250 cm⁻¹).

-

NMR (¹H): δ 2.2–2.5 ppm (piperidine CH₂), δ 2.8–3.1 ppm (N-CH₃), δ 3.3–3.6 ppm (CH₂NH₃⁺) .

Applications in Pharmaceutical Research

Antiviral Agent Development

The compound serves as a critical intermediate in synthesizing indole-carboxamide derivatives, which inhibit neurotropic alphaviruses like Venezuelan equine encephalitis virus (VEEV) . These inhibitors block viral replication by targeting non-structural protein complexes.

Mechanistic Insight:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume